BenchChemオンラインストアへようこそ!

Erythromycin aspartate

Parenteral formulation Water-soluble antibiotics Salt selection

Erythromycin aspartate is the L-aspartate salt of erythromycin, a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea. As a water-soluble salt form (molecular weight 867.03 g/mol; molecular formula C₄₁H₇₄N₂O₁₇), it retains broad-spectrum antimicrobial activity against Gram-positive bacteria, select Gram-negative organisms, Mycoplasma, Chlamydia, and Treponema species via binding to the 50S ribosomal subunit and inhibiting RNA-dependent protein synthesis.

Molecular Formula C41H74N2O17
Molecular Weight 867.0 g/mol
CAS No. 30010-41-4
Cat. No. B1671066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin aspartate
CAS30010-41-4
SynonymsErythromycin aspartate;  Erythromycin L-aspartate; 
Molecular FormulaC41H74N2O17
Molecular Weight867.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1
InChIKeyMVGQXQJJZQSBPZ-SVCGJITISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythromycin Aspartate (CAS 30010-41-4): A Water-Soluble Macrolide Salt for Parenteral and Veterinary Formulation Research


Erythromycin aspartate is the L-aspartate salt of erythromycin, a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea [1]. As a water-soluble salt form (molecular weight 867.03 g/mol; molecular formula C₄₁H₇₄N₂O₁₇), it retains broad-spectrum antimicrobial activity against Gram-positive bacteria, select Gram-negative organisms, Mycoplasma, Chlamydia, and Treponema species via binding to the 50S ribosomal subunit and inhibiting RNA-dependent protein synthesis [2]. Unlike the poorly water-soluble erythromycin free base, the aspartate salt was specifically developed to enable parenteral administration and water-based delivery systems, expanding the formulation options beyond those achievable with conventional erythromycin salts and esters [1].

Why Erythromycin Aspartate Cannot Be Interchanged with Erythromycin Base, Stearate, or Ethylsuccinate in Formulation and Procurement


Erythromycin salts and esters are not pharmacokinetically or pharmaceutically interchangeable. The free base is poorly water-soluble (~1–2 mg/mL), rapidly inactivated by gastric acid (pKa 8.8), and requires enteric coating for oral use [1]. Erythromycin stearate and phosphate are water-insoluble salts that dissociate only in the intestine [2]. Erythromycin ethylsuccinate and estolate are ester prodrugs with distinct absorption profiles and, in the case of the estolate, a documented risk of cholestatic hepatitis not shared by other forms [3]. Erythromycin aspartate is uniquely differentiated by its combination of high aqueous solubility (>100 mg/mL), pH-neutral solution (6.0–7.0), and retention of near-complete antibiotic activity, which collectively enable parenteral and water-medication applications that are unattainable with base, stearate, or ethylsuccinate forms [1]. The following quantitative evidence establishes the dimensions along which erythromycin aspartate merits prioritized selection.

Erythromycin Aspartate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Aqueous Solubility: >100-Fold Improvement Over Erythromycin Free Base Enables Parenteral Formulation

Erythromycin aspartate exhibits aqueous solubility exceeding 100 mg/mL at pH 6.0–7.0, compared to erythromycin free base which is limited to approximately 1 mg/mL in water—a >100-fold improvement documented within the same patent disclosure [1]. The 10% aqueous solution of erythromycin aspartate is practically neutral (pH 6.0–7.0), making it suitable for direct parenteral administration without pH adjustment, whereas erythromycin base is both poorly soluble and requires alkaline conditions (pH 8–8.5) for even marginal stability [1][2]. Erythromycin stearate and phosphate are described as 'insoluble salt formulations' that are not suitable for solution-based delivery [3].

Parenteral formulation Water-soluble antibiotics Salt selection

Systemic Antibiotic Exposure: 20–39% Higher Blood Levels Versus Erythromycin Thiocyanate at Equal Oral Doses

In a direct comparative pharmacokinetic study in chickens, erythromycin aspartate (EA, 'Pharmachim') was compared with erythromycin thiocyanate (ET, 'Gallimycin', Abbott-USA) at equal oral doses of 50 and 100 mg/kg body weight [1]. EA produced systemic antibiotic levels that were 20–39% higher than those achieved by ET at equivalent doses, as measured by blood serum concentration [1]. Both compounds showed comparable tissue distribution patterns and biliary elimination up to 96 hours post-treatment, confirming that the blood-level advantage was not offset by altered clearance [1].

Pharmacokinetics Bioavailability Veterinary antimicrobials

pH-Neutral Solution Stability: Erythromycin Aspartate Maintains Activity Under Conditions That Rapidly Degrade Erythromycin Base

Erythromycin aspartate produces a 10% aqueous solution with pH 6.0–7.0 and maintains 'very good stability of the antibiotic substance' under these neutral conditions [1]. In contrast, erythromycin base in solution is optimally stable only at pH 8–8.5; a shift to pH 7 causes approximately 14% activity loss within 24 hours, and at pH 6 the dissolved erythromycin degrades completely within a maximum of 3 hours [2][3]. This means that at the very pH range where erythromycin aspartate solutions are most stable and physiologically compatible (pH 6–7), erythromycin base undergoes rapid, clinically significant inactivation [1][2].

Solution stability Formulation pH Drug degradation

Absorption Kinetics: Detectable in Blood Within 10 Minutes with Sustained Bacteriostatic Levels for 48 Hours

In a comparative study of three erythromycin salts in poultry, erythromycin aspartate (EA) was the most rapidly absorbed, with detectable blood levels within 10 minutes of oral (crop) administration, reaching peak concentrations of 0.52–0.95 μg/mL at 30 minutes, and maintaining bacteriostatic concentrations for 48 hours post-dose [1]. Erythromycin thiocyanate (ET) and erythromycin lactate (EL) showed slower absorption in the same study [1]. This rapid attainment of therapeutic levels contrasts with the typical oral erythromycin base/stearate formulations in humans, where peak plasma levels occur at 1–4 hours due to delayed gastric emptying and enteric dissolution requirements [2].

Absorption rate Sustained release Veterinary pharmacokinetics

Microbiological Activity Retention: 800–840 μg/mg Potency as Erythromycin Base Confirms Near-Complete Activity Preservation

The erythromycin aspartate prepared by the patented method demonstrates microbiological activity of 800–840 μg/mg (γ/mg) expressed as erythromycin base [1]. Given that erythromycin free base has a molecular weight of approximately 734 g/mol and the aspartate counterion contributes approximately 133 g/mol (total MW ≈ 867 g/mol), the theoretical maximum activity upon complete dissociation is approximately 846 μg/mg (734/867). The measured 800–840 μg/mg thus represents 94.6–99.3% of the theoretical maximum, confirming that salt formation with L-aspartic acid does not materially compromise the intrinsic antibiotic potency of the erythromycin moiety [1].

Antibiotic potency Salt formation Quality control

Intravenous Tolerability: Local Injection Tolerance Comparable to Erythromycin Lactobionate with Defined Acute Toxicity Profile

The patent discloses that the acute intravenous LD₅₀ of erythromycin aspartate in mice is 332 mg activity per kg body weight [1]. Local tolerability was assessed by a mouse paw edema test using sub-plantar injection of 0.1 mL of a 50 mg activity/mL aqueous solution of erythromycin aspartate, compared directly with erythromycin lactobionate—the clinically established intravenous erythromycin salt [1]. No different behavior was evidenced between the two products at 30, 60, and 120 minutes post-injection, indicating that erythromycin aspartate offers local injection-site tolerability equivalent to the lactobionate standard [1].

Parenteral safety Local tolerability IV formulation

Erythromycin Aspartate: Evidence-Backed Application Scenarios for Research and Industrial Use


Parenteral (IV/IM) Formulation Development Requiring Neutral-pH Water-Soluble Erythromycin

Erythromycin aspartate's >100 mg/mL aqueous solubility at pH 6.0–7.0, combined with local tolerability comparable to erythromycin lactobionate, makes it a candidate for injectable formulation research where neutral pH is mandatory for physiological compatibility. Unlike erythromycin lactobionate and gluceptate—the only two water-soluble erythromycin salts currently listed for IV use in standard references [1]—erythromycin aspartate provides an alternative salt form with a distinct counterion (L-aspartate, a naturally occurring amino acid) and a defined acute toxicity profile (LD₅₀ 332 mg/kg IV mouse [2]). This is relevant for laboratories developing novel parenteral macrolide formulations or seeking backup salt candidates for injectable product pipelines.

Veterinary Water-Medication Systems for Poultry and Livestock Requiring High Solubility and Rapid Absorption

Erythromycin aspartate's unique combination of extreme water solubility (>100 mg/mL), rapid absorption (detectable in blood within 10 minutes, peak at 30 minutes), and sustained bacteriostatic levels (48 hours) directly addresses the requirements of drinking-water medication systems in poultry production [3][4]. Compared to erythromycin thiocyanate, which produces 20–39% lower systemic antibiotic levels at equal doses [4], erythromycin aspartate offers superior dose efficiency and therapeutic reliability when administered via water-medication routes. This application scenario is supported by the patent's explicit claim that erythromycin aspartate 'may be included, without inconvenience, in the food and drinking water of animals' [2].

In Vitro Pharmacology Research: Anti-Inflammatory and Neuroprotective Pleiotropic Effects of Erythromycin

Beyond its canonical antibacterial mechanism, erythromycin aspartate at concentrations of 10–100 μM has demonstrated statistically significant anti-inflammatory and antioxidant effects in primary neuronal cell culture, including suppression of TNF-α (p<0.01), reduction of Iba-1 expression (p<0.01), and prevention of 4-HNE and 8-OHdG accumulation (p<0.01)—markers of oxidative lipid and DNA damage, respectively . These pleiotropic effects, observed in embryonic rat cortical neurons subjected to oxygen-glucose deprivation, position erythromycin aspartate as a research tool for investigating macrolide-mediated neuroprotection and anti-inflammatory mechanisms independent of antibacterial action. The high aqueous solubility facilitates precise dosing in cell culture media without organic co-solvents that might confound biological readouts.

Bioavailability-Enhanced Oral Formulation Research Leveraging Superior Dissolution Characteristics

For oral solid dosage form development, erythromycin aspartate's >100-fold solubility advantage over erythromycin base and its pH-neutral dissolution behavior offer a formulation pathway that bypasses the acid-lability and enteric-coating requirements of conventional oral erythromycin products. Erythromycin base requires enteric coating because it is rapidly inactivated by gastric acid and is poorly and inconsistently absorbed [1][5]. The stearate salt, while taste-masked, remains practically insoluble and requires intestinal dissociation for absorption [1]. Erythromycin aspartate's high aqueous solubility and neutral pH profile could, in principle, enable immediate-release or sustained-release oral formulations with potentially improved and more reproducible bioavailability, though direct oral bioavailability comparisons with other erythromycin salts in humans remain to be established.

Quote Request

Request a Quote for Erythromycin aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.